N-(1-Methylundecyl)acrylamide
CAS No.: 13288-50-1
Cat. No.: VC20978807
Molecular Formula: C15H29NO
Molecular Weight: 239.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13288-50-1 |
|---|---|
| Molecular Formula | C15H29NO |
| Molecular Weight | 239.4 g/mol |
| IUPAC Name | N-dodecan-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14(3)16-15(17)5-2/h5,14H,2,4,6-13H2,1,3H3,(H,16,17) |
| Standard InChI Key | ACALHKQKISMQQT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(C)NC(=O)C=C |
| Canonical SMILES | CCCCCCCCCCC(C)NC(=O)C=C |
Introduction
Basic Chemical Identity and Structure
N-(1-Methylundecyl)acrylamide is a specialized acrylamide derivative characterized by an N-substituted long-chain alkyl group. The compound features the reactive acrylamide moiety connected to a 1-methylundecyl chain, creating a molecule with both hydrophobic and reactive functional properties.
Chemical Identity
The compound is identified by several key parameters that establish its chemical identity in scientific and regulatory contexts:
| Parameter | Value |
|---|---|
| CAS Registry Number | 13288-50-1 |
| Molecular Formula | C₁₅H₂₉NO |
| Molecular Weight | 239.4 g/mol |
| IUPAC Name | N-dodecan-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14(3)16-15(17)5-2/h5,14H,2,4,6-13H2,1,3H3,(H,16,17) |
| Standard InChIKey | ACALHKQKISMQQT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(C)NC(=O)C=C |
| PubChem Compound ID | 114489 |
The compound's structure consists of an acrylamide functional group (CH₂=CHCONH-) attached to a branched alkyl chain (1-methylundecyl) at the nitrogen position .
Structural Characteristics
The molecular structure of N-(1-Methylundecyl)acrylamide combines two distinct functional components:
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Acrylamide Moiety: Contains the vinyl group (CH₂=CH-) connected to a carbonyl-amide function (-CONH-), which is responsible for the compound's polymerization capability.
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1-Methylundecyl Chain: A branched C₁₂ hydrocarbon chain with a methyl group at the first carbon position of the undecyl chain, imparting significant hydrophobicity to the molecule.
This unique combination creates a compound with amphiphilic properties, featuring both hydrophilic (acrylamide) and hydrophobic (alkyl chain) regions, which contributes to its versatility in various applications .
Synthesis Methods
The synthesis of N-(1-Methylundecyl)acrylamide involves specific chemical reactions designed to attach the acrylamide group to the 1-methylundecyl substituent. The primary synthetic pathway relies on nucleophilic substitution reactions.
Standard Synthetic Route
The most common synthetic approach involves the reaction between acrylamide and 1-methylundecylamine. This reaction typically follows these steps:
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Preparation of an acrylamide solution in a suitable solvent such as acetonitrile
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Addition of 1-methylundecylamine to the acrylamide solution under controlled conditions
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Heating of the reaction mixture to temperatures between 60-80°C to facilitate the reaction
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Purification of the product through recrystallization or column chromatography
The reaction can be represented as:
CH₂=CHCONH₂ + H₂N-CH(CH₃)(CH₂)₁₀CH₃ → CH₂=CHCONH-CH(CH₃)(CH₂)₁₀CH₃ + NH₃
Alternative Synthesis Methods
While direct reaction with the amine is most common, alternative methods for synthesizing N-(1-Methylundecyl)acrylamide include:
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Acyl chloride method: Using acryloyl chloride with 1-methylundecylamine in the presence of a base
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Enzymatic synthesis: Employing lipases or similar enzymes to catalyze the amidation reaction under milder conditions
These synthetic approaches allow for the production of N-(1-Methylundecyl)acrylamide with varying degrees of purity and yield, depending on the specific requirements of the intended application.
Chemical Properties and Reactions
N-(1-Methylundecyl)acrylamide demonstrates chemical behavior characteristic of acrylamide derivatives, with reactions primarily centered on the vinyl group. Its reactivity profile is significantly influenced by the presence of the 1-methylundecyl chain.
Polymerization
The most significant reaction of N-(1-Methylundecyl)acrylamide is polymerization through its vinyl group. Like other acrylamides, it undergoes free radical polymerization to form homopolymers or copolymers with other vinyl monomers.
The polymerization process typically follows these steps:
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Initiation: Formation of free radicals through thermal decomposition of initiators like azobisisobutyronitrile (AIBN) or ammonium persulfate
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Propagation: The free radical attacks the double bond of the acrylamide, creating a new radical that continues the chain reaction
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Termination: Combination or disproportionation of growing polymer chains
This polymerization behavior is similar to that observed with other acrylamide derivatives, though the rate and properties of the resulting polymers are modified by the large hydrophobic substituent .
Hydrolysis
N-(1-Methylundecyl)acrylamide can undergo hydrolysis under acidic or basic conditions. This reaction typically results in:
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Under acidic conditions: Formation of acrylic acid and 1-methylundecylamine
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Under basic conditions: Formation of acrylate salts and 1-methylundecylamine
The rate of hydrolysis is generally slower compared to unsubstituted acrylamide due to steric hindrance from the bulky 1-methylundecyl group.
Michael Addition Reactions
Similar to other α,β-unsaturated carbonyl compounds, N-(1-Methylundecyl)acrylamide can participate in Michael addition reactions with various nucleophiles, especially thiols. This reactivity is particularly relevant to its biological activity and potential toxicity .
For example, the reaction with glutathione (GSH) follows the pattern:
CH₂=CHCON(R) + GSH → GS-CH₂-CH₂CON(R)
Where R represents the 1-methylundecyl group .
Applications in Scientific Research
N-(1-Methylundecyl)acrylamide finds applications across multiple scientific disciplines due to its unique chemical properties and structural features.
Polymer Chemistry
In polymer chemistry, N-(1-Methylundecyl)acrylamide serves primarily as a specialized monomer for the synthesis of polymers with specific properties:
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Hydrophobic polymers: The long alkyl chain imparts significant hydrophobicity to resulting polymers
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Thermally stable polymers: The bulky substituent can enhance the thermal stability of polymer products
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Surface-active polymers: The amphiphilic nature creates polymers with surfactant-like properties
The polymerization of N-(1-Methylundecyl)acrylamide can be controlled using various techniques similar to those employed with other acrylamide derivatives, including reversible-deactivation radical polymerization methods as demonstrated with related compounds .
Materials Science
The compound contributes to materials science through:
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Advanced coatings: Polymers containing N-(1-Methylundecyl)acrylamide units can form protective coatings with enhanced hydrophobicity
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Adhesives: The compound's polymerization characteristics make it suitable for formulating specialized adhesives
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Composite materials: Incorporation into composites can modify surface properties and interfacial interactions
Comparison with Related Acrylamide Derivatives
Understanding N-(1-Methylundecyl)acrylamide in context requires comparison with related compounds. This comparison highlights the unique properties conferred by the specific substituent.
Structural Comparisons
The following table compares key structural and physical properties of N-(1-Methylundecyl)acrylamide with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Hydrophobicity |
|---|---|---|---|---|
| N-(1-Methylundecyl)acrylamide | C₁₅H₂₉NO | 239.4 | Branched long-chain alkyl substituent | High |
| Acrylamide | C₃H₅NO | 71.08 | Unsubstituted primary amide | Low |
| N-Methylacrylamide | C₄H₇NO | 85.10 | Methyl substituent on nitrogen | Low |
| N-(2-Hydroxypropyl)methacrylamide | C₇H₁₃NO₂ | 143.18 | Hydroxyl-containing substituent | Moderate |
| N,N'-Methylenebisacrylamide | C₇H₁₀N₂O₂ | 154.17 | Crosslinking bis-acrylamide structure | Low |
Reactivity Differences
The reactivity of N-(1-Methylundecyl)acrylamide differs from related compounds in several key aspects:
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Polymerization kinetics: The bulky substituent typically slows polymerization rates compared to unsubstituted acrylamide
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Solvent interactions: The hydrophobic chain significantly impacts solubility and polymerization behavior in different solvents
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Steric effects: The large substituent introduces steric hindrance that affects various reactions, including nucleophilic additions
For example, studies on other N-substituted acrylamides have shown that the free radical polymerization rate can be significantly affected by solvent polarity, with more polar solvents often accelerating the polymerization through hydrogen bonding interactions with the amide carbonyl group .
Recent Research and Future Directions
Current Research Areas
Current research involving N-(1-Methylundecyl)acrylamide and similar acrylamide derivatives focuses on:
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Controlled polymerization methods: Developing techniques for precise control over polymer molecular weight and architecture
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Specialized copolymers: Creating copolymers with tailored properties for specific applications
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Structure-activity relationships: Understanding how structural modifications affect biological and chemical reactivity
Future Perspectives
Potential future directions for N-(1-Methylundecyl)acrylamide research include:
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Green synthesis approaches: Development of more environmentally friendly synthesis methods
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Novel polymer architectures: Exploration of block copolymers, star polymers, and other complex architectures
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Advanced materials applications: Investigation of applications in specialty coatings, adhesives, and other materials requiring hydrophobic properties
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